molecular formula C21H15N3O3S B2624406 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide CAS No. 313529-36-1

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No. B2624406
M. Wt: 389.43
InChI Key: DKWLEIWLTJIRQW-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active molecules and drugs . It consists of a benzene ring fused to a thiazole ring, which contains a nitrogen and a sulfur atom . The presence of the benzothiazole moiety can confer various properties to a compound, depending on its other substituents .


Synthesis Analysis

Benzothiazoles can be synthesized through several methods . One common method involves the condensation of 2-aminothiophenol with aldehydes in DMF, which provides 2-substituted benzothiazoles . Another method uses a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . The exact structure of “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide” would depend on the positions of the substituents on these rings.


Chemical Reactions Analysis

The chemical reactions involving benzothiazoles can vary widely depending on their substituents . They can undergo reactions typical of aromatic compounds, such as electrophilic substitution, as well as reactions involving the nitrogen and sulfur atoms in the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure . These could include its solubility, melting point, boiling point, and reactivity.

Safety And Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on its exact structure . Some benzothiazole derivatives might be harmful if ingested, inhaled, or in contact with skin .

Future Directions

Benzothiazoles are a focus of ongoing research due to their presence in many biologically active compounds . Future research might explore new synthetic methods, novel derivatives with improved properties, and new applications in medicine and other fields .

properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-6-11-17-19(12-13)28-21(23-17)14-7-9-15(10-8-14)22-20(25)16-4-2-3-5-18(16)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWLEIWLTJIRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

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